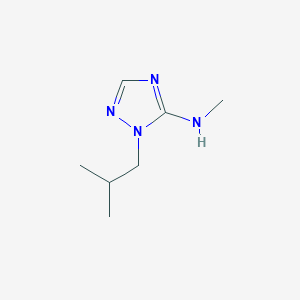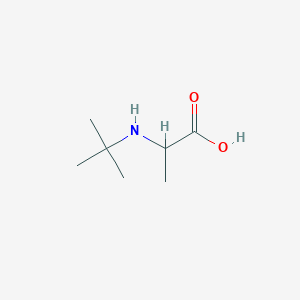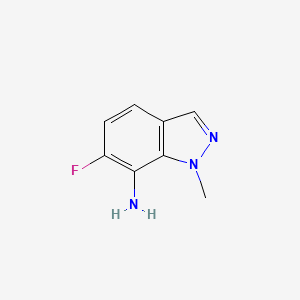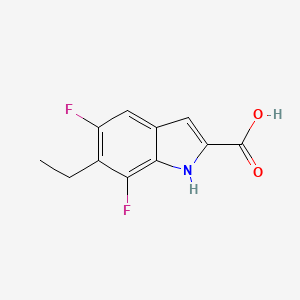![molecular formula C12H12N2O B13123316 1-([2,2'-Bipyridin]-5-yl)ethan-1-ol](/img/structure/B13123316.png)
1-([2,2'-Bipyridin]-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a bipyridine moiety, which is a common ligand in coordination chemistry, attached to an ethan-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and an appropriate alkylating agent.
Alkylation: The bipyridine is alkylated using an alkyl halide under basic conditions to introduce the ethan-1-ol group.
Reaction Conditions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bipyridine moiety can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced bipyridine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol largely depends on its role as a ligand in coordination chemistry. It can coordinate to metal centers through the nitrogen atoms of the bipyridine moiety, forming stable complexes. These complexes can then participate in various catalytic cycles or biological processes, depending on the metal and the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine ligand without the ethan-1-ol group.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
1,10-Phenanthroline: A related ligand with a similar structure but different electronic properties.
Uniqueness
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which can introduce additional functionality and reactivity compared to other bipyridine derivatives. This makes it a versatile ligand for various applications in coordination chemistry and beyond.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
1-(6-pyridin-2-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H12N2O/c1-9(15)10-5-6-12(14-8-10)11-4-2-3-7-13-11/h2-9,15H,1H3 |
Clave InChI |
SSTVXZOHFPMWAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)C2=CC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate](/img/structure/B13123248.png)


![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13123257.png)

![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)

![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)


